Methods
The synthesis of trans-hydroxy praziquantel can be achieved through various chemical methods, primarily focusing on the hydroxylation of praziquantel. One notable method involves enzymatic hydroxylation using cytochrome P450 enzymes, which facilitate the addition of a hydroxyl group to specific carbon atoms in the praziquantel molecule.
Technical Details
Research indicates that metabolic profiling techniques such as ultraperformance liquid chromatography coupled with mass spectrometry are instrumental in identifying and quantifying trans-hydroxy praziquantel in biological samples. These methods allow for precise tracking of metabolic pathways and the kinetics of formation of this metabolite from praziquantel .
Structure
Trans-hydroxy praziquantel retains the core structure of praziquantel but features a hydroxyl group (-OH) at a specific position on the aromatic ring. This structural modification is crucial for its biological activity.
Data
The molecular formula for trans-hydroxy praziquantel is , with a molar mass of approximately 314.39 g/mol. The compound exhibits specific stereochemistry that impacts its interaction with biological targets.
Reactions
Trans-hydroxy praziquantel participates in various chemical reactions typical for hydroxylated compounds. These include oxidation-reduction reactions and conjugation processes that enhance its solubility and bioavailability.
Technical Details
In vitro studies have demonstrated that trans-hydroxy praziquantel can undergo further metabolic transformations, including glucuronidation, which facilitates its excretion from the body. The reaction pathways are typically mediated by UDP-glucuronosyltransferases .
Process
Trans-hydroxy praziquantel exhibits anthelmintic activity by disrupting the calcium homeostasis in parasitic worms, leading to paralysis and eventual death of the parasites. This mechanism is similar to that of its parent compound, but studies suggest that trans-hydroxy praziquantel may have different affinities for certain targets within the parasite.
Data
Research indicates that trans-hydroxy praziquantel has a lower effective concentration compared to praziquantel itself, suggesting enhanced potency against specific strains of schistosomes . The precise mechanism involves modulation of voltage-gated calcium channels in the parasite's musculature.
Physical Properties
Trans-hydroxy praziquantel is typically a white to off-white crystalline powder. It has a melting point reported around 141 °C, indicating thermal stability suitable for pharmaceutical formulations.
Chemical Properties
The compound exhibits moderate solubility in water and organic solvents, which is essential for its bioavailability. Its log P (partition coefficient) value suggests it has favorable lipophilicity for absorption across biological membranes.
Relevant data include:
Scientific Uses
Trans-hydroxy praziquantel is primarily investigated for its role as a metabolite in pharmacokinetic studies related to praziquantel therapy. Its efficacy against schistosomiasis makes it a subject of interest for developing improved treatment regimens or new formulations aimed at enhancing therapeutic outcomes.
Additionally, ongoing research explores its potential use as a standalone therapeutic agent or in combination therapies to combat resistance observed in certain parasitic strains. The understanding of its pharmacological profile could lead to advancements in antischistosomal drug development .
trans-Hydroxy Praziquantel (trans-4-OH-PZQ) is the principal oxidative metabolite of the anthelmintic drug praziquantel (PZQ). Its chemical structure is characterized by a hydroxyl group in the trans configuration at the C4 position of the cyclohexyl ring, with the molecular formula C₁₉H₂₄N₂O₃ and a molecular weight of 328.41 g/mol [4]. The compound exhibits chirality due to the presence of two asymmetric centers: one at the 11b position of the hexahydroisoquinoline core and another at the C4 position of the cyclohexyl moiety. The pharmacologically relevant configuration is (R,R)-trans-4-hydroxy PZQ, where the R-enantiomer of PZQ undergoes stereoselective metabolism to yield this specific diastereoisomer [7]. The SMILES notation (O=C1N2CCC3=CC=CC=C3C2CN(C([C@H]4CCC@HCC4)=O)C1) and IUPAC name (2-((1r,4r)-4-hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one) confirm the trans-diaxial orientation of the hydroxyl group relative to the carbonyl moiety [4] [9].
Crystallographic studies reveal that trans-4-OH-PZQ adopts specific hydrogen-bonding patterns that influence its solid-state behavior. The hydroxyl group serves as a hydrogen-bond donor, forming intermolecular interactions with carbonyl acceptors of adjacent molecules. This results in layered molecular arrangements stabilized by O-H···O=C bonds [3] [6]. While extensive polymorph screening has been documented for PZQ itself (including Forms A–H), analogous studies for trans-4-OH-PZQ are limited. However, its crystalline structure has been resolved via single-crystal X-ray diffraction (SCXRD), showing a triclinic crystal system with space group P-1 and four independent molecules in the asymmetric unit [6]. Unlike PZQ, which displays orientational disorder in its cyclohexyl ring, trans-4-OH-PZQ exhibits greater conformational rigidity due to the hydroxyl substituent [3].
Table 1: Crystallographic Data for trans-4-Hydroxy Praziquantel
Parameter | Value | |
---|---|---|
Crystal System | Triclinic | |
Space Group | P-1 | |
Asymmetric Unit | 4 independent molecules | |
Key H-Bond | O-H···O=C (intermolecular) | |
Disorder | Absent | |
Cambridge Structural DB Ref | SIGBUG01 (R-enantiomer) | [6] |
trans-4-OH-PZQ shares the lipophilic character of its parent drug but exhibits modified solubility and partitioning behavior due to the hydroxyl group:
Table 2: Physicochemical Comparison of PZQ and trans-4-OH-PZQ
Property | Praziquantel | trans-4-OH-PZQ |
---|---|---|
Molecular Weight | 312.41 g/mol | 328.41 g/mol |
Water Solubility | 0.40 mg/mL | 0.48 mg/mL |
LogP | 2.7 | 1.5–1.8 |
Melting Point | 142°C | 158–160°C |
H-Bond Donors | 0 | 1 |
The metabolism of PZQ is enantioselective: CYP enzymes preferentially oxidize R-PZQ to (R,R)-trans-4-OH-PZQ, while S-PZQ forms distinct metabolites [7] [10]. Structurally, the trans-hydroxyl group in the metabolite disrupts the planar conformation of the cyclohexyl ring, altering binding affinity to molecular targets compared to R-PZQ. Nuclear magnetic resonance (NMR) studies confirm that the hydroxyl group adopts an equatorial position, enhancing polarity without significant ring distortion [4] [8]. Computational models indicate that trans-4-OH-PZQ has a 30% lower molecular surface hydrophobicity than R-PZQ, explaining its differential pharmacokinetics [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7